Flavokawain A
Description
Origin and Natural Occurrence of Flavokawain A
This compound is a natural product primarily isolated from the roots of the Piper methysticum plant, commonly known as kava (B3030397). mtoz-biolabs.combiosynth.comcymitquimica.com Kava is a plant traditionally used in the Pacific Islands for its sedative and anxiolytic properties. mtoz-biolabs.com The presence of flavokawains, including FKA, contributes to the chemical profile of kava extracts. psu.eduplos.org
Isolation from Piper methysticum (Kava Plant)
This compound is isolated from the rhizomes and roots of Piper methysticum. cymitquimica.compsu.edu Early isolation efforts by chromatographic techniques yielded this compound in approximately 0.04% yield from the rhizomes. psu.edu It is considered the largest chalcone (B49325) constituent in kava extracts, with reported percentages around 0.46%. nih.gov The isolation process typically involves extraction from the plant material. biosynth.comcymitquimica.com
Constituent in other Medicinal Plants
While Piper methysticum is the primary source, flavokawains, including this compound, have also been reported as components in other Piper species, such as a New Guinea Piper species. psu.edu Additionally, other medicinal plants have been reported to contain flavokawains. researchgate.net
Significance of Chalcones in Medicinal Chemistry and Drug Discovery
Chalcones are a class of natural products characterized by an open-chain flavonoid structure. mtoz-biolabs.complos.org They are precursors in the biosynthesis of flavonoids and isoflavonoids and are widely distributed in the plant kingdom. ijpsjournal.comnih.govrjpn.org Chalcones possess a characteristic α,β-unsaturated carbonyl system linking two aromatic rings. nih.govrjpn.org This structural feature contributes to their reactivity and their ability to interact with various biological targets, including cysteine residues of different proteins. mdpi.com
The simple structure of chalcones allows for significant structural diversity through chemical synthesis, making them valuable scaffolds in medicinal chemistry and drug discovery. ijpsjournal.commdpi.com Their versatility in synthesis enables the exploration of a wide range of derivatives with potentially improved potency and reduced toxicity. Chalcones and their derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation as potential therapeutic agents for various diseases. ijpsjournal.comnih.govrjpn.org They are considered "privileged structures" in drug discovery due to their diverse biological potential. mdpi.com
Overview of Reported Biological Activities of this compound
Academic research has identified a range of biological activities associated with this compound. Its primary pharmacological effects include anticancer, anti-inflammatory, and apoptosis-inducing activities. mtoz-biolabs.com
Research has extensively explored its potential anticarcinogenic effects against various cancer cell lines, including bladder cancer, prostate cancer, lung cancer, colon cancer, breast cancer, and hepatocellular carcinoma. researchgate.net Studies have shown that this compound can inhibit cancer cell proliferation and induce programmed cell death (apoptosis) through various mechanisms, such as the activation of caspase pathways and modulation of cell cycle regulatory proteins. biosynth.commedchemexpress.comd-nb.info For instance, in bladder cancer cells, this compound has been shown to induce apoptosis through Bax-dependent pathways and inhibit anti-apoptotic proteins. wikipedia.orgnih.govmedchemexpress.comd-nb.info It has also been reported to affect cell cycle regulation, inducing G1 or G2/M arrest depending on the cell line's p53 status. nih.govd-nb.info this compound has also demonstrated anti-metastatic properties by inhibiting the migration and invasion of cancer cells and possessing anti-angiogenic effects. plos.orgresearchgate.net
Beyond its anticancer potential, this compound has also exhibited anti-inflammatory effects. mtoz-biolabs.combiosynth.com Studies have indicated that it can inhibit inflammatory mediators such as NO, iNOS, and COX-2, and suppress the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. medchemexpress.comd-nb.infoeurekaselect.com Additionally, this compound has been reported to possess antimicrobial and antioxidant activities. mtoz-biolabs.comresearchgate.net
While research highlights promising biological activities, further studies are considered necessary to fully elucidate its mechanisms of action and evaluate its potential in clinical settings. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
| Record name | Flavokawain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3420-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Flavokawain A S Biological Activities
Anticancer Mechanisms of Flavokawain A
This compound demonstrates anticancer activity by triggering programmed cell death, or apoptosis, in various cancer cell lines, including breast cancer and bladder cancer cells. plos.orgnih.gov This induction of apoptosis is a key mechanism by which FKA inhibits tumor growth and progression. researchgate.netnih.gov
Induction of Apoptosis
FKA induces apoptosis in a dose-dependent manner in several cancer cell lines. plos.orgspandidos-publications.com This process involves the activation of specific molecular pathways and the modulation of proteins that regulate cell survival and death. plos.orgmedchemexpress.comnih.gov
The execution of apoptosis often involves the activation of a cascade of cysteine-dependent aspartate-directed proteases known as caspases. Studies have shown that this compound mediates apoptosis through the activation of both caspase-8 and caspase-9. plos.orgd-nb.info Caspase-9 is typically associated with the intrinsic, mitochondria-dependent apoptotic pathway, while caspase-8 is more commonly involved in the extrinsic, death receptor-mediated pathway. plos.org The activation of these caspases by FKA leads to the subsequent cleavage of downstream substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. spandidos-publications.com
In MCF-7 and MDA-MB231 breast cancer cells, treatment with increasing concentrations of FKA resulted in a staggered increase in the activation of both caspase-8 and caspase-9, indicating a dose-dependent effect. plos.org Interestingly, a more significant increase in caspase-8 activation compared to caspase-9 was observed in MCF-7 cells. plos.org Another study in T24 bladder cancer cells reported that FKA cleaved caspase-3 and caspase-9 in a dose-dependent manner to induce apoptosis. d-nb.info
The intrinsic or mitochondria-dependent apoptotic pathway is significantly involved in this compound-induced cell death. plos.orgresearchgate.netnih.govd-nb.info FKA has been shown to induce apoptosis through this pathway in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB231) and bladder cancer (T24) cells. plos.orgnih.govd-nb.info
A key event in the mitochondria-dependent pathway is the loss of mitochondrial membrane potential, which is triggered by FKA. medchemexpress.comnih.govresearchgate.net This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. medchemexpress.comnih.govresearchgate.net Cytochrome c then interacts with apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which subsequently activates caspase-9. plos.org Activated caspase-9 then initiates the caspase cascade, leading to the execution of apoptosis. plos.org
Research in T24 bladder cancer cells demonstrated that FKA caused a significant loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govresearchgate.net Similarly, in MCF-7 and MDA-MB231 breast cancer cells, FKA triggered depolarization in the mitochondrial membrane potential. plos.org
This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards apoptosis in cancer cells. selleckchem.comselleckchem.comselleck.co.jp
Proteins of the Bcl-2 family are critical regulators of the mitochondria-dependent apoptotic pathway. This family includes both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bax. plos.orgnih.gov this compound modulates the expression and activity of these proteins to promote apoptosis. plos.orgmedchemexpress.comnih.govmdpi.com
FKA has been shown to increase the expression of the pro-apoptotic protein Bax. plos.orgnih.govresearchgate.netmdpi.com Bax is known to induce changes in mitochondrial potential, leading to the release of cytochrome c and subsequent caspase activation. plos.org Studies in T24 bladder cancer cells indicated that the apoptotic effect of FKA was, at least in part, dependent on Bax protein. nih.govresearchgate.net FKA treatment in these cells also led to a decrease in the association of Bcl-xL with Bax, further promoting the pro-apoptotic function of Bax. medchemexpress.comnih.govresearchgate.net
Concurrently, FKA downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. medchemexpress.comnih.govresearchgate.netmdpi.com A time-dependent decrease in Bcl-xL expression was observed in T24 bladder cancer cells treated with FKA. nih.govresearchgate.net In breast cancer cells, FKA treatment decreased the expression of both Bcl-2 and Bcl-xL. mdpi.com By increasing the ratio of Bax to Bcl-2/Bcl-xL, FKA disrupts the balance that favors cancer cell survival, thereby promoting apoptosis. d-nb.infoselleckchem.comselleck.co.jp
This compound also targets members of the Inhibitor of Apoptosis Protein (IAP) family, specifically XIAP (X-linked inhibitor of apoptosis protein) and Survivin. medchemexpress.comnih.govselleckchem.commdpi.com XIAP and Survivin are potent anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their resistance to apoptosis. nih.govselleckchem.com
Data Table: Effects of this compound on Apoptotic and Anti-Apoptotic Proteins
Upregulation of DR5
PARP Cleavage
A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) Polymerase (PARP). This compound has been shown to induce the proteolytic cleavage of PARP, resulting in the formation of an 85 kDa fragment from the 115 kDa protein. nchu.edu.twresearchgate.net This cleavage is indicative of caspase activation and the execution phase of apoptosis. nchu.edu.twresearchgate.net
Cell Cycle Arrest
This compound has been demonstrated to induce cell cycle arrest at specific phases, preventing uncontrolled proliferation of cancer cells. plos.orgaacrjournals.orgnih.govnih.govaacrjournals.org The specific phase of arrest can depend on the cancer cell type and its p53 status. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.org
G1 Arrest
In certain cancer cell lines, particularly those with wild-type p53, this compound can induce G1 cell cycle arrest. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netresearchsolutions.comoncotarget.com This arrest prevents the cell from progressing from the G1 phase to the DNA synthesis (S) phase. aacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net
G2/M Arrest
This compound has also been shown to induce G2/M cell cycle arrest in various cancer cell lines, including those with mutant p53. plos.orgd-nb.infonchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchsolutions.comoncotarget.compreprints.orgnih.govresearchgate.net This arrest occurs before the cell enters mitosis (M phase) from the G2 phase. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.org
Regulation of Cell Cycle Regulatory Proteins (e.g., p21, p27, Cdc2, Cyclin B1, Cdc25c, Myt1, Wee1, p53)
This compound modulates the expression and activity of several key proteins that regulate cell cycle progression.
This compound increases the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netresearchsolutions.comoncotarget.com In p53 wild-type cells, the accumulation of p21 and p27 leads to decreased activity of CDK2, which is crucial for G1 progression, resulting in G1 arrest. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netresearchsolutions.com The increase in p21 protein levels can correspond to increased mRNA levels, while p27 accumulation may be associated with the downregulation of SKP2, a protein involved in p27 degradation. aacrjournals.orgnih.govnih.govresearchgate.net
In the context of G2/M arrest, this compound affects proteins such as Cdc2 (CDK1), Cyclin B1, Cdc25C, Myt1, and Wee1. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgoncotarget.compreprints.orgnih.govresearchgate.netmdpi.comdntb.gov.ua Cdc2 and Cyclin B1 form a complex essential for entry into mitosis. nchu.edu.tw this compound can cause cyclin B1 accumulation and influence the activity of Cdc2. aacrjournals.orgnih.govnih.govaacrjournals.orgnih.govmdpi.com It has been shown to reduce the expression of the CDK1-inhibitory kinases Myt1 and Wee1. d-nb.infoaacrjournals.orgnih.govnih.govaacrjournals.orgoncotarget.compreprints.orgnih.govresearchgate.netmdpi.comdntb.gov.ua Myt1 and Wee1 phosphorylate and inactivate Cdc2. aacrjournals.orgnih.govnih.govmdpi.com By decreasing Myt1 and Wee1, this compound can lead to the dephosphorylation and activation of Cdc2. aacrjournals.orgnih.govnih.govnih.govmdpi.com this compound can also affect Cdc25C, a phosphatase that activates Cdc2 by removing inhibitory phosphates. nchu.edu.twaacrjournals.orgnih.govnih.govnih.govmdpi.com While this compound may decrease Cdc25C protein expression, it can also cause dephosphorylation of Cdc25C, which counteracts the decrease in protein level and contributes to CDK1 activation in some contexts. aacrjournals.orgnih.gov
The effect of this compound on cell cycle regulation, particularly the induction of G1 versus G2/M arrest, is influenced by the p53 status of the cells. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchsolutions.comoncotarget.com In p53 mutant cells, this compound is more likely to induce G2/M arrest. nchu.edu.twaacrjournals.orgnih.govnih.govaacrjournals.orgresearchsolutions.comoncotarget.com
Here is a summary of the effects of this compound on selected cell cycle regulatory proteins:
Signaling Pathway Modulation in Cancer
FKA has been shown to influence several important signaling cascades that are frequently dysregulated in cancer. By targeting these pathways, FKA exerts its observed anti-cancer effects.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is common in many cancers. Inhibition of this pathway is a significant strategy in cancer therapy. While the provided search results primarily highlight the inhibition of the PI3K/Akt and MAPK pathways by Flavokawain B medchemexpress.com, and the role of mTOR inhibitors nih.govnih.govwikipedia.orgguidetopharmacology.orgjpmsonline.com, direct specific evidence for this compound's action on the PI3K/AKT/mTOR pathway in the provided snippets is limited. However, given the structural similarities between flavokawains and the reported effects of related compounds, further research may clarify FKA's precise impact on this pathway.
MAPK Pathway Modulation (JNK, p38, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing JNK, p38, and ERK subfamilies, plays diverse roles in cellular responses, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is implicated in cancer development and progression. This compound has been shown to inactivate the ERK/VEGF/MMPs signaling pathway, particularly in neuroblastoma cells nih.govresearchgate.net. Molecular docking and biotin (B1667282) pull-down assays have indicated that FKA directly targets and acts as an inhibitor of ERK nih.govresearchgate.net. Treatment with an ERK activator partially reversed the tumor-inhibiting effects of FKA in neuroblastoma cells, supporting the role of ERK inactivation in FKA's mechanism of action in this context nih.govresearchgate.net. Additionally, this compound and B have been reported to inhibit the NF-κB pathway and subsequently the JNK pathway, suggesting a potential role in inducing TNF-α-mediated apoptosis d-nb.info.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation, immune responses, cell survival, and proliferation. Chronic activation of NF-κB is frequently observed in cancer and contributes to tumor progression, drug resistance, angiogenesis, and metastasis frontiersin.orgresearchgate.net. This compound and B have been shown to inhibit the NF-κB pathway d-nb.info. Inhibition of NF-κB activity by flavonoids can lead to anti-tumor effects frontiersin.org. While some studies specifically mention Flavokawain B's effect on NF-κB medchemexpress.comiiarjournals.org, the provided information indicates that this compound also contributes to this inhibition d-nb.info.
AP-1 Pathway Inhibition
Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, influencing cellular processes such as differentiation, proliferation, and apoptosis wikipedia.org. AP-1 is composed of proteins from the c-Fos, c-Jun, ATF, and JDP families wikipedia.org. While the search results mention AP-1 pathway inhibition in the context of a different compound nih.gov, and the role of AP-1 in cellular processes wikipedia.org, direct evidence specifically detailing this compound's inhibition of the AP-1 pathway within the provided snippets is not available.
ERK/VEGF/MMPs Signaling Pathway Inactivation in Neuroblastoma
This compound has been specifically investigated for its effects on neuroblastoma, a common extracranial solid tumor in children nih.govresearchgate.net. Studies have demonstrated that FKA suppresses the malignant progression of neuroblastoma cells in vitro nih.govresearchgate.net. This effect is dependent on the inactivation of the ERK/VEGF/MMPs signaling pathway nih.govresearchgate.net. FKA treatment suppressed the proliferative and clone-forming abilities, facilitated apoptosis, arrested the cell cycle, and inhibited migration, invasion, epithelial-mesenchymal transition (EMT), and in vitro angiogenesis of neuroblastoma cells in a dose-dependent manner nih.govresearchgate.net. Molecular studies confirmed that FKA targets and inhibits ERK, leading to the inactivation of the downstream VEGF and MMPs signaling nih.govresearchgate.net. Western blot analysis showed that FKA treatment decreased the expression of p-ERK, VEGFA, MMP2, MMP14, and MMP9 in neuroblastoma cells researchgate.net.
Here is a table summarizing the effects of this compound on key proteins in the ERK/VEGF/MMPs pathway in neuroblastoma cells:
| Protein | Effect of this compound Treatment (Dose-Dependent) | Detection Method | Source |
| p-ERK | Decreased expression | Western blot | researchgate.net |
| ERK | Targeted and inhibited | Molecular docking, Biotin pull-down assay | nih.govresearchgate.net |
| VEGFA | Decreased expression | Western blot | researchgate.net |
| MMP2 | Decreased expression | Western blot | researchgate.net |
| MMP14 | Decreased expression | Western blot | researchgate.net |
| MMP9 | Decreased expression | Western blot | researchgate.net |
Downregulation of AR and PSA in Prostate Cancer
The Androgen Receptor (AR) signaling pathway plays a critical role in the development and progression of prostate cancer, with increased AR expression and activity observed in advanced and hormone-refractory cases aacrjournals.org. Prostate-Specific Antigen (PSA) is a well-established target gene of AR. Studies have investigated the effects of kava (B3030397) components, including flavokawains, on prostate cancer. Flavokawain B has been shown to down-regulate AR protein levels and decrease AR mRNA levels in prostate cancer cell lines aacrjournals.org. It also decreased the expression of PSA and inhibited androgen-induced PSA expression aacrjournals.orgplos.org. Flavokawain B inhibited AR mRNA transcription by decreasing Sp1 expression and its binding to the AR promoter nih.gov. In patient-derived prostate cancer xenograft models, flavokawain B reduced tumor growth, AR expression in tumor tissues, and levels of serum PSA d-nb.infonih.gov. While Flavokawain B's effects are more detailed in the provided snippets, this compound has also been shown to downregulate androgen receptor (AR) expression and reduce tumor-initiating properties and stemness in prostate cancer, potentially through inhibiting neddylation and causing degradation of Skp2 protein frontiersin.org.
Here is a table summarizing the effects of this compound and B on AR and PSA in prostate cancer models based on the provided text:
| Compound | Target/Marker | Effect | Model/Cell Line | Source |
| Flavokawain B | AR protein | Down-regulation | AR-expressing PCa cell lines (LNCaP, LAPC-4, 22Rv1, C4-2B), prostate stromal cells (WPMY-1, PrSC) | aacrjournals.org |
| Flavokawain B | AR mRNA | Decreased levels | LNCaP cells | aacrjournals.org |
| Flavokawain B | PSA expression | Decreased expression, inhibited androgen-induced expression | LNCaP cells | aacrjournals.orgplos.org |
| Flavokawain B | AR transcription | Inhibition (via decreasing Sp1) | Prostate cancer cells | nih.gov |
| Flavokawain B | Serum PSA | Reduced levels | Patient-derived PCa xenografts in mice | d-nb.infonih.gov |
| This compound | AR expression | Downregulation | Prostate cancer (specifically mentioned in context of tumor-initiating properties) | frontiersin.org |
Regulation of SP1 Protein Expression
Specific protein 1 (SP1) is a transcription factor known to play a crucial role in regulating the expression of numerous genes involved in various cellular processes, including differentiation, proliferation, migration, invasion, apoptosis, and DNA repair. frontiersin.org SP1 is also recognized as a key regulator of androgen receptor (AR) gene transcription. plos.org Research indicates that Flavokawain B, a related chalcone (B49325), can decrease SP1 protein expression, leading to the transcriptional down-regulation of AR. This effect was associated with a reduction in SP1 protein levels, and chromatin immunoprecipitation (ChIP) analysis showed that Flavokawain B treatment significantly inhibited the binding of SP1 to the AR promoter sequence containing SP1 binding sites. plos.orgplos.org Overexpression of SP1 was shown to attenuate the Flavokawain B-induced down-regulation of AR protein. plos.orgplos.org While these specific findings relate to Flavokawain B, they provide insight into a potential mechanism by which related flavokawains, such as this compound, could influence gene expression through the modulation of SP1.
Inhibition of P-glycoprotein Expression in Drug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp), also known as ABCB1. proquest.comscirp.orgmdpi.com P-gp actively pumps various chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. scirp.org this compound has been investigated for its potential to overcome drug resistance by inhibiting P-gp expression. Studies have shown that this compound can inhibit P-gp protein expression in paclitaxel (B517696) (PTX)-resistant lung cancer cells (A549/T). proquest.comresearchgate.netnih.gov This inhibition was found to occur by blocking the PI3K/Akt signaling pathway, which is known to be involved in P-gp-mediated multidrug resistance. researchgate.netnih.gov Treatment with this compound at a concentration of 30 µM decreased P-gp protein expression by 3-fold after 24 hours in A549/T cells. researchgate.netnih.gov The levels of P-gp, Akt, and phosphorylated Akt (p-Akt) were significantly decreased following treatment with 30 µM this compound compared to the control group. nih.gov These findings suggest that this compound may serve as a potential candidate for the treatment of PTX-resistant lung cancer by downregulating P-gp expression through the inhibition of the PI3K/Akt pathway. researchgate.netnih.gov
Modulation of Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in various cellular processes, including cell growth, differentiation, and survival. Their dysregulation is frequently observed in cancer. This compound and related chalcones have been shown to influence the activity or expression of several RTKs. For instance, Flavokawain B has been reported to regulate several receptor tyrosine kinases. d-nb.inforesearchgate.netnih.gov While specific details regarding this compound's direct modulation of RTKs are less extensively documented in the provided context compared to Flavokawain B, studies on related chalcones and the broader mechanisms affected by this compound offer insights. For example, Flavokawain C has been shown to impact the phosphorylation levels of EGFR, a receptor tyrosine kinase, thereby modulating the PI3K/Akt/mTOR pathway through its regulation of HSP90B1. nih.gov Given that this compound has been shown to block the PI3K/Akt pathway researchgate.netnih.gov, it is plausible that it may also influence upstream RTK signaling that converges on this pathway. Additionally, studies investigating the anti-metastatic effects of this compound highlight its impact on pathways downstream of RTKs, such as the ERK/VEGF/MMPs signaling pathway. nih.gov
Anti-metastatic Effects
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major contributor to cancer-related mortality. This compound has demonstrated promising anti-metastatic effects in various cancer models. plos.orgnih.gov
Inhibition of Migration and Invasion
Cell migration and invasion are crucial steps in the metastatic cascade. This compound has been shown to inhibit both the migration and invasion of cancer cells in a dose-dependent manner. plos.orgnih.gov In MDA-MB231 breast cancer cells, this compound treatment halted the migration and invasion process. plos.orgnih.gov The rate of migration of MDA-MB231 cells decreased as the dose of this compound increased in wound-healing assays. plos.org Similarly, in transwell migration and invasion assays, the percentage of migrated and invaded cells decreased with increasing concentrations of this compound. plos.org this compound also suppressed the migration and invasion of neuroblastoma cells in a dose-dependent manner. nih.gov
The following table illustrates the dose-dependent inhibition of MDA-MB231 cell migration by this compound:
| This compound Concentration | Percentage of Wound Closure (MDA-MB231 cells) |
| Control | 100% |
| IC₁₂.₅ | 68.48 ± 5.12% |
| IC₂₅ | 52.29 ± 3.85% |
| IC₅₀ | 40.61 ± 1.85% |
Data derived from in vitro wound-healing assay in MDA-MB231 cells. plos.org
Suppression of Vasculogenic Mimicry
Vasculogenic mimicry (VM) is a process where aggressive tumor cells form fluid-conducting channels, mimicking the structure of blood vessels, contributing to tumor perfusion and metastasis. frontiersin.orgnih.gov this compound has been reported to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC). nih.govnih.govsemanticscholar.orgdbcls.jp This suppression was shown to occur by inhibiting the CXCL12-mediated epithelial-mesenchymal transition (EMT). nih.govnih.gov
Anti-angiogenic Activity (HUVEC tube formation, rat aorta ring assay)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. plos.orgnih.gov this compound possesses anti-angiogenic potential. plos.orgnih.gov Its anti-angiogenic activity has been evaluated using in vitro HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assays and ex vivo rat aortic ring assays. plos.orgnih.govmdpi.com In HUVEC tube formation assays, there was a decline in the number of tubes formed as the dose of this compound was increased, indicating inhibition of new blood vessel formation in vitro. plos.org The ex vivo rat aortic ring assay further confirmed the anti-angiogenic potential of this compound, where the outgrowth of vessels from fragmented aortas was impeded in a dose-dependent manner. plos.orgnih.govkoreamed.org These assays demonstrate that this compound can inhibit the formation of new vessels significantly. plos.org
The following table summarizes the effect of this compound on HUVEC tube formation:
| This compound Treatment | Effect on Tube Formation (HUVEC cells) |
| Increasing Dose | Decline in the number of tubes formed |
Data derived from in vitro HUVEC tube formation assay. plos.org
This compound's anti-angiogenic effects are further supported by its ability to inhibit the expression of vascular endothelial growth factor (VEGF) in cancer cells. plos.org VEGF is a key signaling protein that promotes angiogenesis.
Immunomodulatory Effects in Cancer Microenvironment
This compound has been shown to modulate the immune system, potentially enhancing anti-tumor immunity. researchgate.netnih.gov Studies in murine models have provided insights into these effects. researchgate.netnih.gov
Increased T cell Population (Th1 cells, CTLs)
Investigations in breast cancer murine models have demonstrated that this compound treatment leads to an increase in the population of T cells, including both T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs). researchgate.netnih.gov Th1 cells are crucial for cell-mediated immunity and the activation of cytotoxic T cells, while CTLs are directly involved in killing cancer cells. mdpi.com
Here is a representation of the observed increase in T cell populations:
| Cell Type | Effect of this compound Treatment (Murine Model) |
| T cells | Increased population |
| Th1 cells | Increased population |
| CTLs | Increased population |
Increased Natural Killer Cells
In addition to T cells, studies have also indicated that this compound can increase the population of natural killer (NK) cells. researchgate.netnih.gov NK cells are components of the innate immune system that can recognize and eliminate cancer cells without prior sensitization. frontiersin.orgmdpi.com
The effect on Natural Killer Cells can be summarized as follows:
| Cell Type | Effect of this compound Treatment (Murine Model) |
| Natural Killer Cells | Increased population |
Elevated IFN-γ and IL-2 Levels
This compound treatment has been associated with elevated levels of key cytokines, specifically Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), in the serum of treated mice. researchgate.netnih.gov IFN-γ is a critical cytokine in anti-tumor immunity, promoting the activity of immune cells like macrophages and CTLs. mdpi.com IL-2 is essential for the growth, proliferation, and differentiation of T cells and NK cells, further supporting an enhanced anti-tumor immune response. onclive.comdrugdiscoverynews.com
The impact on cytokine levels is illustrated below:
| Cytokine | Effect of this compound Treatment (Murine Model) |
| IFN-γ | Elevated levels |
| IL-2 | Elevated levels |
Anti-inflammatory Effects in Cancer Microenvironment
Inflammation plays a significant role in cancer progression, and this compound has demonstrated anti-inflammatory properties within the tumor microenvironment. researchgate.netnih.govmdpi.com
Reduction of Pro-inflammatory Mediators (NO, iNOS, COX-2)
This compound has been shown to reduce the levels of major pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.govjst.go.jp iNOS and COX-2 are enzymes involved in the production of NO and prostaglandins, respectively, which are key mediators of inflammation. nih.govjst.go.jpnchu.edu.tw Studies in murine macrophages have shown that this compound can suppress the expression of iNOS and COX-2, leading to reduced production of NO and prostaglandin (B15479496) E2 (PGE2). nih.govnchu.edu.tw This suppression is linked to the inhibition of signaling pathways such as NF-κB and AP-1 activation. nih.govjst.go.jp
Observed reductions in pro-inflammatory mediators are presented here:
| Pro-inflammatory Mediator | Effect of this compound Treatment | Context |
| NO | Reduced levels | Murine breast cancer model, Macrophages |
| iNOS | Reduced expression/levels | Murine breast cancer model, Macrophages |
| COX-2 | Reduced expression/levels | Murine breast cancer model, Macrophages |
| PGE2 | Reduced production (linked to COX-2 suppression) | Macrophages |
Suppression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
Furthermore, this compound has been reported to suppress the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govwikipedia.orgresearchgate.netnih.govmedchemexpress.comcore.ac.uknih.govresearchgate.nettandfonline.com These cytokines are known to contribute to chronic inflammation and are often elevated in the tumor microenvironment, promoting tumor growth and progression. mdpi.com Studies using LPS-stimulated macrophages and endothelial cells have demonstrated the ability of this compound to significantly suppress the production of these cytokines. nih.govnih.govresearchgate.net
The suppression of pro-inflammatory cytokines is summarized below:
| Pro-inflammatory Cytokine | Effect of this compound Treatment | Context |
| TNF-α | Suppressed expression/secretion | Macrophages, Endothelial cells, Splenocytes |
| IL-1β | Suppressed expression/secretion | Macrophages, Endothelial cells |
| IL-6 | Suppressed expression/secretion | Macrophages, Endothelial cells |
Anti-inflammatory Mechanisms of this compound
This compound demonstrates anti-inflammatory effects by modulating several crucial signaling cascades and suppressing the production of pro-inflammatory mediators. frontiersin.orgnih.govfrontiersin.org
Inhibition of NFκB and MAPK Pathways
This compound has been shown to significantly inhibit the activation of the NF-κB pathway. d-nb.infonih.govnih.govnih.govresearchgate.net The NF-κB pathway is a central regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. taylorandfrancis.com Studies in LPS-stimulated RAW 264.7 macrophages have demonstrated that this compound suppresses the activation of NF-κB. d-nb.infonih.govnih.gov This inhibition is likely achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, and inhibiting the activation of IKK, an enzyme responsible for IκBα phosphorylation. nih.govtaylorandfrancis.com
Research Findings on NFκB and MAPK Inhibition:
In LPS-stimulated RAW 264.7 cells, this compound significantly inhibited the activation of NF-κB, JNK, and p38 MAPK. d-nb.infonih.govnih.gov
this compound prevented the degradation of IκBα and inhibited IKK activation in studies on related flavokawains, suggesting a similar mechanism for this compound. nih.govtaylorandfrancis.com
this compound inhibited IL-1β-induced phosphorylation of genes related to the MAPK and PI3K pathways in mouse chondrocytes. frontiersin.orgmedchemexpress.com
Suppression of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)
A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production and secretion of major pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govmdpi.comresearchgate.net These cytokines play critical roles in initiating and propagating inflammatory responses.
Studies using LPS-stimulated cells, such as RAW 264.7 macrophages and primary splenocytes, have consistently shown that this compound treatment leads to a significant reduction in the levels of these cytokines. nih.govnih.govresearchgate.net This suppression is a direct consequence of the inhibition of upstream signaling pathways like NF-κB and MAPK, which regulate the transcription of the genes encoding these cytokines. nih.govnih.gov
Research Findings on Cytokine Suppression:
this compound significantly suppressed the release of TNF-α, IL-1β, and IL-6 in LPS-stimulated primary splenocytes. nih.govresearchgate.net
In LPS-stimulated RAW 264.7 cells, this compound suppressed the expression of TNF-α, IL-1β, and IL-6. nih.gov
this compound pretreatment remarkably suppressed the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner in ochratoxin A-induced human umbilical vein endothelial cells (HUVECs). mdpi.com
Interactive Data Table: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | Stimulus | Effect of this compound Treatment | Source |
| TNF-α | Primary splenocytes | LPS | Significantly suppressed | nih.govresearchgate.net |
| IL-1β | Primary splenocytes | LPS | Significantly suppressed | nih.govresearchgate.net |
| IL-6 | Primary splenocytes | LPS | Significantly suppressed | nih.govresearchgate.net |
| TNF-α | RAW 264.7 macrophages | LPS | Suppressed expression | nih.gov |
| IL-1β | RAW 264.7 macrophages | LPS | Suppressed expression | nih.gov |
| IL-6 | RAW 264.7 macrophages | LPS | Suppressed expression | nih.gov |
| TNF-α | HUVECs | Ochratoxin A | Remarkeably suppressed (dose-dependent) | mdpi.com |
| IL-1β | HUVECs | Ochratoxin A | Remarkeably suppressed (dose-dependent) | mdpi.com |
| IL-6 | HUVECs | Ochratoxin A | Remarkeably suppressed (dose-dependent) | mdpi.com |
Modulation of iNOS and COX-2 Expression and Production of NO and PGE2
Inflammation is also characterized by the increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. nih.govnchu.edu.twsemanticscholar.orgcaymanchem.com These mediators contribute significantly to the inflammatory process, including vasodilation, pain, and edema.
This compound has been shown to significantly suppress the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages. d-nb.infonih.govnih.gov This suppression, in turn, leads to a reduction in the production of NO and PGE2. d-nb.infonih.govnih.gov The inhibition of iNOS and COX-2 expression is closely linked to the inhibition of NF-κB and MAPK pathways, as these transcription factors regulate the expression of the genes encoding these enzymes. nih.govnih.govnchu.edu.tw
Research Findings on iNOS and COX-2 Modulation:
this compound significantly suppressed the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. d-nb.infonih.govnih.gov
The halted production of iNOS and COX-2 also subdued the expression of NO and PGE2. d-nb.infonih.govnih.gov
this compound blocked IL-1β-induced expression of iNOS and COX-2 in chondrocytes. frontiersin.orgresearchgate.net
Interactive Data Table: Effect of this compound on iNOS, COX-2, NO, and PGE2
| Mediator | Cell Type | Stimulus | Effect of this compound Treatment | Source |
| iNOS | RAW 264.7 macrophages | LPS | Significantly suppressed expression | d-nb.infonih.govnih.gov |
| COX-2 | RAW 264.7 macrophages | LPS | Significantly suppressed expression | d-nb.infonih.govnih.gov |
| NO | RAW 264.7 macrophages | LPS | Subdued production | d-nb.infonih.govnih.gov |
| PGE2 | RAW 264.7 macrophages | LPS | Subdued production | d-nb.infonih.govnih.gov |
| iNOS | Chondrocytes | IL-1β | Blocked expression | frontiersin.orgresearchgate.net |
| COX-2 | Chondrocytes | IL-1β | Blocked expression | frontiersin.orgresearchgate.net |
Antioxidant Mechanisms of this compound
This compound also exhibits significant antioxidant properties, which are crucial for protecting cells against damage caused by reactive oxygen species (ROS) and other free radicals. d-nb.infofrontiersin.orgnih.govfrontiersin.orgmedchemexpress.comnih.gov Its antioxidant effects are primarily mediated through the regulation of oxidative stress and the activation of the Nrf2/ARE signaling pathway. nih.govfrontiersin.orgmdpi.comnih.govnih.gov
Regulation of Oxidative Stress
Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to neutralize them. This can lead to cellular damage and contribute to the development of various diseases, including inflammatory conditions. nih.govmdpi.comnih.gov this compound has been shown to effectively regulate oxidative stress by reducing intracellular ROS levels. nih.govmdpi.comnih.gov
Studies have demonstrated that this compound treatment can reverse the increase in ROS production induced by various stimuli, such as LPS and ochratoxin A. nih.govmdpi.comnih.gov This reduction in ROS is a key mechanism by which this compound exerts its protective effects against oxidative damage. mdpi.comnih.gov
Research Findings on Regulation of Oxidative Stress:
this compound pretreatment significantly downregulated LPS-induced ROS production in primary splenocytes. nih.gov
this compound treatment remarkably reversed ochratoxin A-induced excessive ROS production in HUVECs. mdpi.comnih.gov
this compound protects against oxidative stress by promoting autophagy and activating anti-oxidative pathways in chondrocytes. frontiersin.org
Activation of Nrf2/ARE Signaling Pathway
A major pathway involved in the cellular defense against oxidative stress is the Nrf2-Antioxidant Response Element (ARE) signaling pathway. frontiersin.orgnih.govnih.govmdpi.comuniroma1.it Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, upon activation, translocates to the nucleus and binds to ARE sequences in the promoter regions of antioxidant and phase II detoxification enzymes, upregulating their expression. nih.govmdpi.comuniroma1.it
This compound has been identified as a potent activator of the Nrf2/ARE pathway. nih.govfrontiersin.orgmdpi.comnih.govnih.govuniroma1.it Research indicates that this compound favors the nuclear translocation of Nrf2, leading to the downstream expression of antioxidant proteins such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and gamma-glutamylcysteine (B196262) ligase catalytic subunit (γ-GCLC). nih.govmdpi.comnih.govnih.gov These enzymes play crucial roles in detoxifying reactive species and maintaining cellular redox balance. nih.govnih.govmdpi.com
Studies using Nrf2 knockdown techniques have further confirmed the dependence of this compound's antioxidant effects on this pathway. mdpi.comnih.govnih.gov Silencing Nrf2 significantly diminished the antioxidant effects mediated by this compound. mdpi.comnih.gov
Research Findings on Nrf2/ARE Activation:
this compound favored the nuclear translocation of Nrf2, leading to the expression of HO-1, NQO-1, and γ-GCLC in primary splenocytes. nih.gov
this compound upregulated the phosphorylation of Nrf2 and the expression of HO-1, NQO-1, and γ-GCLC in ochratoxin A-induced HUVECs. mdpi.comnih.gov
Activation of Nrf2/ARE signaling by this compound was accompanied by the induction of HO-1, NQO-1, and γ-GCLC genes in TGF-β1-stimulated vascular smooth muscle cells. nih.gov
Silencing of Nrf2 significantly diminished the this compound-mediated antioxidant effects. mdpi.comnih.gov
Interactive Data Table: Effect of this compound on Nrf2/ARE Pathway and Antioxidant Enzymes
| Pathway/Enzyme | Cell Type | Stimulus | Effect of this compound Treatment | Source |
| Nrf2 | Primary splenocytes | LPS | Favored nuclear translocation | nih.gov |
| HO-1 | Primary splenocytes | LPS | Induced expression | nih.gov |
| NQO-1 | Primary splenocytes | LPS | Induced expression | nih.gov |
| γ-GCLC | Primary splenocytes | LPS | Induced expression | nih.gov |
| Nrf2 | HUVECs | Ochratoxin A | Upregulated phosphorylation | mdpi.comnih.gov |
| HO-1 | HUVECs | Ochratoxin A | Upregulated expression | mdpi.comnih.gov |
| NQO-1 | HUVECs | Ochratoxin A | Upregulated expression | mdpi.comnih.gov |
| γ-GCLC | HUVECs | Ochratoxin A | Upregulated expression | mdpi.comnih.gov |
| Nrf2/ARE | Vascular smooth muscle cells | TGF-β1 | Activated signaling | nih.gov |
| HO-1 | Vascular smooth muscle cells | TGF-β1 | Induced expression | nih.gov |
| NQO-1 | Vascular smooth muscle cells | TGF-β1 | Induced expression | nih.gov |
| γ-GCLC | Vascular smooth muscle cells | TGF-β1 | Induced expression | nih.gov |
Upregulation of Antioxidant Genes (HO-1, NQO-1, γGCLC)
This compound has been shown to modulate the expression of key antioxidant genes, contributing to its protective effects against oxidative stress. Studies have demonstrated that FKA treatment can lead to the upregulation of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and the catalytic subunit of glutamate-cysteine ligase (γGCLC). guidetopharmacology.orgnih.govnih.govguidetomalariapharmacology.org This upregulation is often associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. guidetopharmacology.orgnih.govnih.gov For instance, research in human umbilical vein endothelial cells (HUVECs) exposed to ochratoxin A (OTA) indicated that FKA treatment resulted in a dose-dependent increase in the expression of nuclear Nrf2, HO-1, NQO-1, and γGCLC proteins. guidetopharmacology.org Maximum expression levels were observed at a concentration of 25 μmol/L FKA. guidetopharmacology.org Similarly, in HepG2 cells, both this compound and Flavokawain B activated Nrf2, leading to increased expression of HMOX1 (encoding HO-1) and GCLC. guidetomalariapharmacology.org
Enhancement of GSH Levels
Beyond modulating antioxidant gene expression, this compound also influences the levels of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant. Studies have reported that FKA treatment can enhance total glutathione levels. guidetopharmacology.orgguidetomalariapharmacology.org This increase in GSH is thought to contribute to FKA's ability to scavenge reactive oxygen species (ROS) directly and is further supported by the observed upregulation of γGCLC, an enzyme involved in GSH synthesis. guidetopharmacology.org In HepG2 cells, this compound and Flavokawain B were shown to enhance total glutathione levels by over 2-fold. guidetomalariapharmacology.org In HUVECs, FKA treatment was predominantly responsible for restoring intracellular GSH levels that had been reduced by OTA-induced oxidative stress. guidetopharmacology.org
Neuroprotective Mechanisms of this compound
While research on the neuroprotective mechanisms specifically attributed to this compound is ongoing, studies on kava (Piper methysticum), the plant from which FKA is extracted, suggest potential avenues. Kava has demonstrated neuroprotection properties. nih.gov General mechanisms of kava in the central nervous system include the blocking of sodium and calcium ion channels, modulation of the erythroid 2 pathway, and interaction with receptors such as γ-aminobutyric acid, glutamatergic, glycine, and cannabinoid receptors. nih.gov Additionally, kava may influence monoamine oxidase and acetylcholinesterase enzymes, as well as neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Further research is needed to specifically delineate the precise neuroprotective mechanisms mediated by this compound itself.
Anti-arthritic Mechanisms of this compound (Osteoarthritis)
This compound has demonstrated promising anti-arthritic effects, particularly in the context of osteoarthritis (OA). Its mechanisms of action involve modulating the balance between cartilage degradation and synthesis, as well as influencing cellular processes like autophagy in chondrocytes. encyclopedia.pubnih.gov
Downregulation of Catabolic Enzymes (ADAMTS5, MMPs)
A key mechanism by which this compound combats osteoarthritis is by downregulating the expression of catabolic enzymes responsible for the breakdown of the cartilage extracellular matrix. Studies have shown that FKA can suppress the expression of aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs), specifically MMP3 and MMP13. encyclopedia.pubnih.govwikipedia.orgnih.govresearchgate.net This effect has been observed in chondrocytes, where FKA reversed the increased expression of these enzymes induced by inflammatory mediators like interleukin-1 beta (IL-1β). encyclopedia.pubwikipedia.org
Table 1: Effect of FKA on Catabolic Enzyme Expression in IL-1β-Stimulated Chondrocytes
| Enzyme | Effect of IL-1β | Effect of FKA (vs. IL-1β alone) |
| ADAMTS5 | Increased | Decreased (Dose-dependent) |
| MMP3 | Increased | Decreased (Dose-dependent) |
| MMP13 | Increased | Decreased (Dose-dependent) |
*Based on research findings. encyclopedia.pubwikipedia.org
Upregulation of Anabolic Proteins (Type II Collagen, Aggrecan, SOX9)
In addition to inhibiting cartilage degradation, this compound also promotes cartilage synthesis by upregulating the expression of key anabolic proteins. Research indicates that FKA treatment can increase the expression levels of Type II Collagen (Col2), Aggrecan, and SRY-box transcription factor 9 (SOX9) in chondrocytes. encyclopedia.pubnih.govwikipedia.orgnih.govresearchgate.net This action helps to counteract the downregulation of these essential matrix components caused by inflammatory stimuli such as IL-1β. encyclopedia.pubwikipedia.org
Table 2: Effect of FKA on Anabolic Protein Expression in IL-1β-Stimulated Chondrocytes
| Protein | Effect of IL-1β | Effect of FKA (vs. IL-1β alone) |
| Type II Collagen | Reduced | Increased (Dose-dependent) |
| Aggrecan | Reduced | Increased (Dose-dependent) |
| SOX9 | Reduced | Increased (Dose-dependent) |
*Based on research findings. encyclopedia.pubwikipedia.org
Amelioration of IL-1β-Triggered Autophagy in Chondrocytes
This compound has been shown to ameliorate the impaired autophagy induced by IL-1β in chondrocytes. encyclopedia.pubnih.govwikipedia.orgnih.govresearchgate.netnih.gov Autophagy is a crucial cellular process for maintaining chondrocyte homeostasis, and its dysregulation contributes to OA progression. FKA's ability to mitigate IL-1β-triggered autophagy is linked to its anti-inflammatory effects, potentially mediated through the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) pathways. encyclopedia.pubwikipedia.org Studies have confirmed that FKA can partially reverse the downregulation of autophagy induced by IL-1β. encyclopedia.pub Furthermore, the protective effect of FKA on IL-1β-induced chondrocytes was reduced when autophagy was inhibited, highlighting the importance of this mechanism in FKA's anti-arthritic activity. encyclopedia.pub
Inhibition of PI3K/AKT/mTOR and MAPK Pathways
This compound has been shown to exert anti-inflammatory effects through the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways. frontiersin.org In studies involving IL-1β-induced mouse chondrocytes, this compound pretreatment partially inhibited the phosphorylation of genes associated with the MAPK and PI3K pathways. frontiersin.org This inhibition is suggested to contribute to the reduction of the inflammatory response. frontiersin.org
Specifically, research indicates that this compound can downregulate the phosphorylation of Akt and p38 MAPK. acs.org Inhibition of these pathways has been linked to reduced inflammation and improved cartilage degeneration in osteoarthritis models. frontiersin.org
Regulation of Senescence-Related Genes in Chondrocytes
Cellular senescence plays a significant role in the progression of osteoarthritis. nih.gov Studies have demonstrated that this compound can substantially suppress the expression of senescence-related genes, specifically P16 and P21, in chondrocytes induced by IL-1β. nih.govresearchgate.netresearchgate.net This suggests a potential mechanism by which this compound may alleviate the progression of osteoarthritis by mitigating cellular senescence in joint tissues. nih.gov
Suppression of IL-1β-Induced Apoptosis in Mouse Chondrocytes
Apoptosis of chondrocytes is closely correlated with the severity of cartilage damage in osteoarthritis. nih.gov this compound has been found to attenuate the rate of IL-1β-induced apoptosis in chondrocyte cells. nih.govresearchgate.net In studies, IL-1β treatment significantly upregulated the expression of Bax and downregulated Bcl-2 in chondrocytes, while this compound treatment alleviated these trends. nih.govresearchgate.net This indicates that this compound can help protect chondrocytes from apoptosis induced by inflammatory mediators like IL-1β. nih.gov
Cardioprotective Mechanisms of this compound (Myocardial Infarction)
This compound has demonstrated cardioprotective effects against isoproterenol-induced acute myocardial infarction in rats. ijper.org Its mechanisms involve modulating inflammatory responses, enhancing antioxidant levels, and regulating specific signaling pathways. ijper.org
Reduction of Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
In models of myocardial infarction, this compound treatment significantly reduced the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. ijper.org This reduction in inflammatory markers highlights the anti-inflammatory properties of this compound in the context of cardiac injury. ijper.org Studies in other cell types, such as human umbilical vein endothelial cells (HUVECs) and primary splenocytes, also support the ability of this compound to downregulate the secretion of these cytokines under inflammatory conditions. mdpi.comnih.govresearchgate.net
Enhancement of Antioxidant Levels
This compound treatment has been shown to enhance antioxidant levels in cardiac tissues in models of myocardial infarction. ijper.org This contributes to its protective effects against oxidative stress, which is a significant factor in the pathophysiology of myocardial infarction. ijper.org this compound is considered to play a remarkable role in triggering antioxidant proteins and restoring levels of intracellular glutathione (GSH). mdpi.com
Regulation of HO-1/NQO-1 Signaling
This compound has been observed to regulate the Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) signaling pathway. ijper.org In myocardial infarction models, this compound treatment remarkably increased HO-1 levels while reducing NQO-1 levels in heart tissues. ijper.org The activation of the Nrf2/HO-1 signaling pathway by this compound contributes to resistance to oxidative stress and promotes the expression of antioxidant factors. frontiersin.orgnih.gov
Table 1: Effect of this compound on Inflammatory Cytokines in MI Rats
| Cytokine | MI Group | This compound Treated MI Group |
| TNF-α | Elevated | Reduced |
| IL-6 | Elevated | Reduced |
| IL-1β | Elevated | Reduced |
Note: Data is based on observed trends in research findings. Specific numerical data may vary depending on the study parameters. ijper.org
Table 2: Effect of this compound on Antioxidant and HO-1/NQO-1 Levels in MI Rats
| Marker | MI Group | This compound Treated MI Group |
| Antioxidant Levels | Decreased | Enhanced |
| HO-1 Levels | Decreased | Increased |
| NQO-1 Levels | Increased | Reduced |
Note: Data is based on observed trends in research findings. Specific numerical data may vary depending on the study parameters. ijper.org
Control of Na+, K+ and Ca2+ Ion Levels
Maintaining precise intracellular and extracellular concentrations of ions like sodium (Na+), potassium (K+), and calcium (Ca2+) is crucial for numerous cellular functions, including maintaining membrane potential, signal transduction, and cell volume regulation. pressbooks.pubwikipedia.orgnih.gov Imbalances in these ion levels can contribute to various pathological conditions. Studies have indicated that this compound may play a role in regulating the levels of these ions. For instance, in a study involving rats with myocardial infarction, treatment with this compound demonstrated a reduction in elevated Na+ and Ca2+ ion levels while increasing reduced K+ ion levels in cardiac tissues. ijper.org
Table 1: Effect of this compound on Cardiac Tissue Ion Levels in MI Rats
| Ion | MI Group (Relative Levels) | This compound Treated Group (Relative Levels) |
| Na+ | Elevated | Reduced |
| K+ | Reduced | Increased |
| Ca2+ | Elevated | Reduced |
*Note: Data is representative of observed trends in cardiac tissues of myocardial infarction rats treated with this compound compared to untreated MI group. ijper.org
Enhancement of Na+/K+, Mg2+ and Ca2+ ATPase Enzyme Activities
The proper functioning of ion pumps, such as Na+/K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase, is essential for maintaining ion gradients across cell membranes. nih.govjpp.krakow.pl These ATPases utilize the energy from ATP hydrolysis to transport ions against their electrochemical gradients. wikipedia.orgelabscience.com Dysfunction of these enzymes can lead to ion dysregulation. Research suggests that this compound can enhance the activity of these crucial enzymes. In the study on myocardial infarction in rats, this compound treatment significantly enhanced the activities of Na+/K+, Mg2+, and Ca2+ ATPase enzymes in cardiac tissues. ijper.org
Table 2: Effect of this compound on Cardiac Tissue ATPase Activities in MI Rats
| Enzyme Activity | MI Group (Relative Activity) | This compound Treated Group (Relative Activity) |
| Na+/K+-ATPase | Reduced | Enhanced |
| Mg2+-ATPase | Reduced | Enhanced |
| Ca2+-ATPase | Reduced | Enhanced |
*Note: Data is representative of observed trends in cardiac tissues of myocardial infarction rats treated with this compound compared to untreated MI group. ijper.org
Anti-fibrotic Mechanisms of this compound
Fibrosis, the excessive accumulation of extracellular matrix proteins, is a pathological process involved in the progression of various diseases. doi.org Transforming growth factor-beta 1 (TGF-β1) is a key mediator of fibrosis. nih.govcornell.edu this compound has demonstrated anti-fibrotic properties through several mechanisms. doi.orgnih.gov
Attenuation of TGF-β1-induced Fibrotic Pathology
This compound has been shown to attenuate fibrotic responses induced by TGF-β1. In vascular smooth muscle cells stimulated with TGF-β1, this compound treatment suppressed the onset of fibrosis. nih.govcornell.edunih.gov This suggests that this compound interferes with the pro-fibrotic signaling initiated by TGF-β1. nih.govnih.gov
Inhibition of ROS/Smad3 Signaling Pathways
Reactive Oxygen Species (ROS) and the Smad3 signaling pathway are significantly involved in TGF-β1-induced fibrosis. nih.govcornell.edunih.gov this compound has been found to inhibit these pathways. Studies have shown that this compound treatment suppresses TGF-β1-mediated phosphorylation and transcriptional activity of Smad3. nih.govnih.govresearchgate.net Furthermore, this compound remarkably reversed TGF-β1-induced excessive ROS production in cells. nih.govcornell.edu The anti-fibrotic effects of this compound may be linked to its ability to suppress ROS generation. nih.govcornell.edu
Downregulation of F-actin, α-SMA, and Fibronectin Expression
Myofibroblast differentiation, a key event in fibrosis, is characterized by the increased expression of proteins like F-actin, alpha-smooth muscle actin (α-SMA), and fibronectin. nih.govresearchgate.net this compound has been shown to downregulate the expression of these proteins. Immunofluorescence data revealed down-regulated F-actin expression with this compound treatment in TGF-β1-stimulated cells. nih.govnih.govresearchgate.net Western blotting experiments demonstrated that this compound treatment suppressed the expression of α-SMA and fibronectin proteins under TGF-β1 stimulation. nih.govnih.govresearchgate.netbiocrick.com TGF-β1 treatment significantly increased the levels of α-SMA and fibronectin, and this compound effectively reduced these increases. nih.gov
Table 3: Effect of this compound on Fibrotic Marker Expression in TGF-β1-Stimulated Cells
| Protein Expression | TGF-β1 Stimulated Cells (Relative Levels) | This compound Treated TGF-β1 Stimulated Cells (Relative Levels) |
| F-actin | Increased | Down-regulated |
| α-SMA | Increased | Suppressed |
| Fibronectin | Increased | Suppressed |
*Note: Data is representative of observed trends in protein expression in TGF-β1-stimulated cells treated with this compound compared to TGF-β1 stimulation alone. nih.govnih.govresearchgate.net
Anti-adipogenic Mechanisms of this compound
Adipogenesis, the process of differentiation of preadipocytes into mature adipocytes, is central to the development of adipose tissue. mdpi.com Excessive adipogenesis and lipid accumulation contribute to obesity. mdpi.com Research indicates that this compound may possess anti-adipogenic properties. Studies evaluating the effects of chalcones on adipogenic differentiation have shown that this compound can potently inhibit the differentiation of murine pre-adipocytes and reduce triglyceride accumulation. researchgate.net This suggests that this compound interferes with the cellular processes involved in the formation of fat cells and the storage of lipids. researchgate.net
Preclinical Research on Flavokawain a
In Vitro Studies on Flavokawain A
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the observed effects of this compound. Research using various cell lines has provided insights into its cytotoxicity, impact on cell cycle and apoptosis, modulation of inflammatory markers, influence on antioxidant systems, activity against drug-resistant cells, and effects on metastatic processes.
Cell Line Sensitivity and Cytotoxicity
This compound has demonstrated cytotoxic effects on a range of cancer cell lines in vitro. Studies have shown that FKA can inhibit the growth of human bladder cancer cell lines, including papillary (RT4), muscle-invasive (T24, UMUC3, HT1376, 5637, and HT1197), and bone metastatic bladder cancer TCCSUP cells. nih.govaacrjournals.org The IC50 values for FKA in these bladder cancer cell lines were reported to be around 17 µM. plos.org
In breast cancer research, FKA has been investigated in MCF-7 and MDA-MB231 cell lines. It was found to inhibit the proliferation of both cell lines in a dose-dependent manner. plos.org The IC50 values were determined to be 25.13 µM for MCF-7 and 17.49 µM for MDA-MB231, suggesting slightly greater potency against the MDA-MB231 line. plos.org FKA at cytotoxic concentrations to breast cancer cell lines has shown minimal effect on the growth of non-malignant breast epithelial MCF10A cells. mdpi.comresearchgate.net
Research on lung cancer cell lines, specifically paclitaxel-resistant A549 (A549/T) cells, indicated that FKA dose-dependently inhibited cell proliferation with an IC50 value of approximately 21 µM. nih.govnih.govspandidos-publications.com
FKA has also shown anti-proliferative effects in osteosarcoma cell lines. aacrjournals.orgresearchgate.net Studies using U-2 OS and MG-63 osteosarcoma cells demonstrated dose-dependent inhibition of proliferation. mdpi.com
In neuroblastoma research, FKA treatment suppressed the proliferative and clone-forming abilities of SK-N-SH cells in a dose-dependent manner. researchgate.netnih.gov
Studies on chondrocytes have shown that FKA can impact their viability. researchgate.netnih.govresearchgate.net FKA at various concentrations influenced the viability of chondrocyte cells in the presence or absence of IL-1β stimulation. researchgate.net
In vascular smooth muscle cells (A7r5), FKA was evaluated for its anti-fibrotic and antioxidant properties in TGF-β1-stimulated cells. nih.govresearchgate.net FKA treatment influenced the viability of these cells with or without TGF-β1 stimulation. researchgate.net
Research on melanoma cells, specifically B16/F10 murine melanoma cells, indicated that FLA (this compound) showed no significant toxicity up to a concentration of 25 µM after 72 hours of incubation, with cell viability around 86.66%. mdpi.com At 50 µM, a significant cytotoxic effect was observed, with viability decreasing to 85.26%. mdpi.com
Interactive Data Table: IC50 Values of this compound in Various Cancer Cell Lines (Selected Examples)
| Cell Line Type | Specific Cell Line(s) | Estimated IC50 (µM) | Reference |
| Bladder Cancer | RT4, T24, UMUC3, HT1376, 5637, TCCSUP, HT1197 | ~17 | plos.orgnih.gov |
| Breast Cancer | MCF-7 | 25.13 | plos.org |
| Breast Cancer | MDA-MB231 | 17.49 | plos.org |
| Lung Cancer (PTX-res.) | A549/T | ~21 | nih.govnih.gov |
| Melanoma | B16/F10 (Toxicity observed at higher concentrations) | >25 (low toxicity) | mdpi.com |
Apoptosis and Cell Cycle Analysis in Various Cell Lines
This compound has been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. In breast cancer cells, FKA induces apoptosis in both MCF-7 and MDA-MB231 in a dose-dependent manner, primarily through the intrinsic mitochondrial pathway. plos.orgnih.gov FKA selectively induces a G2/M arrest in MDA-MB231 cells and a G1 arrest in MCF-7 cells, suggesting its activity may be dependent on p53 status. plos.orgnih.gov FKA also increases the protein expression of pro-apoptotic markers like Bim and BAX while decreasing anti-apoptotic proteins such as Bcl2, BclX/L, XIAP, and survivin in SKBR3 breast cancer cells. mdpi.comresearchgate.net
In bladder cancer cell lines, FKA is a potent inducer of apoptosis, activating death receptor 5 (DR5) and mitochondria-mediated pathways, and downregulating antiapoptotic proteins like survivin and XIAP. aacrjournals.org FKA differentially induced G1 arrest in p53 wild-type RT4 cells and G2/M arrest in p53 mutant-type bladder cancer cell lines (T24, UMUC3, TCCSUP, 5637, HT1376, and HT1197). d-nb.infonih.gov This differential cell cycle arrest is suggested to be a mechanism for its growth inhibitory effect. nih.gov
In osteosarcoma cells, FKA treatment leads to cellular apoptosis and arrest in the G2/M phase. aacrjournals.orgresearchgate.net
Neuroblastoma SK-N-SH cells treated with FKA showed facilitated apoptosis and arrested cell cycle progression in a dose-dependent manner. researchgate.netnih.gov
Studies on chondrocytes indicated that FKA suppresses IL-1β-induced apoptosis. researchgate.netnih.gov
Assessment of Inflammatory Markers and Cytokines in Cell Culture Models
This compound exhibits anti-inflammatory properties in cell culture models. In mouse chondrocytes, FKA can inhibit IL-1β-induced inflammation and the expression of senescence-related genes. researchgate.netmedchemexpress.com FKA blocked the expression of inflammatory factors such as cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) in chondrocytes stimulated with IL-1β. researchgate.netnih.gov This anti-inflammatory effect is suggested to involve the inhibition of MAPK and PI3K/AKT/mTOR signaling pathways. researchgate.netnih.gov
Evaluation of Antioxidant Enzyme Activity and ROS Levels
Research suggests that this compound can influence antioxidant enzyme activity and reactive oxygen species (ROS) levels. In vascular smooth muscle cells, FKA was evaluated for its antioxidant properties in the context of TGF-β1 stimulation. nih.gov FKA is reported to be more effective than Flavokawain B in promoting Nrf2 activation and the expression of antioxidant genes like HO-1 and γ-GCLC, as well as increasing GSH levels. nih.gov In chondrocytes, FKA alters the expression of antioxidant genes. nih.gov
Studies on Drug-Resistant Cancer Cell Lines
This compound has shown activity against drug-resistant cancer cell lines. In paclitaxel (B517696) (PTX)-resistant lung cancer A549/T cells, FKA dose-dependently inhibited cell proliferation and induced apoptosis. nih.govnih.govspandidos-publications.comresearchgate.net FKA was found to decrease the expression of permeability-glycoprotein (P-gp), a protein contributing to chemoresistance, by blocking the PI3K/Akt pathway. nih.govnih.govspandidos-publications.comresearchgate.net This suggests FKA's potential in overcoming PTX resistance in lung cancer. nih.govnih.govspandidos-publications.com
Investigation of Metastatic Processes (Migration, Invasion, Angiogenesis)
This compound has demonstrated inhibitory effects on metastatic processes in vitro. In breast cancer cells, FKA halted the migration and invasion processes in MDA-MB231 cells in a dose-dependent manner. plos.orgnih.gov The rate of migration decreased as the dose of FKA increased in wound-healing and transwell migration assays. plos.org FKA also inhibited angiogenesis, the formation of new blood vessels, in vitro, as shown by the inhibition of tube formation in HUVEC cells and the impediment of vessel outgrowth in the ex vivo rat aortic ring assay. plos.orgnih.gov FKA inhibited the expression of VEGF in MDA-MB231 cells, a factor associated with metastasis and angiogenesis. plos.org
In osteosarcoma cells, FKA treatment decreased migration and invasion ability in a dose-dependent manner. aacrjournals.orgresearchgate.netnih.gov
Neuroblastoma SK-N-SH cells treated with FKA showed inhibited migration, invasion, and in vitro angiogenesis in a dose-dependent manner. researchgate.netnih.gov FKA is suggested to suppress these malignant behaviors by inactivating the ERK/VEGF/MMPs signaling pathway. researchgate.netnih.gov
This compound is a naturally occurring chalcone (B49325) found in the kava (B3030397) plant (Piper methysticum). eurekaselect.com It has been investigated for various biological activities, particularly in preclinical settings.
Neuroblastoma Cell Studies Studies on neuroblastoma (NB) cells, a common extracranial solid tumor in children, have investigated the effects of this compound.researchgate.netnih.govResearch indicates that FKA treatment can suppress the proliferative and clone-forming abilities of NB cells in a dose-dependent manner.nih.govresearchgate.netIt has also been shown to facilitate NB cell apoptosis and induce cell cycle arrest.nih.govresearchgate.netFurthermore, FKA treatment has been reported to inhibit NB cell migration, invasion, epithelial-mesenchymal transition (EMT), and in vitro angiogenesis.nih.govresearchgate.netThe tumor-inhibiting functions of FKA in NB cells may depend on the inactivation of the ERK/VEGF/MMPs signaling pathway.nih.govresearchgate.net
Table 1: Summary of In Vitro Effects of this compound on Neuroblastoma Cells
| Effect | Observation | Mechanism (if reported) | Source |
| Proliferation Inhibition | Suppressed in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Clone Formation Inhibition | Suppressed in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Apoptosis Induction | Facilitated | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Cell Cycle Arrest | Induced | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Migration Inhibition | Inhibited in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Invasion Inhibition | Inhibited in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| EMT Inhibition | Inhibited in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
| Angiogenesis Inhibition | Repressed in vitro in a dose-dependent manner | Inactivation of ERK/VEGF/MMPs pathway? | nih.govresearchgate.net |
Chondrocyte Studies in Osteoarthritis Models this compound has been evaluated for its effects on chondrocytes in the context of osteoarthritis (OA). In vitro studies using murine chondrocytes have shown that FKA can block interleukin (IL)-1β-induced expression of inflammatory factors such as cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS).nih.govnih.govresearchgate.netFKA also downregulated the expression of catabolic enzymes like aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs), while upregulating anabolic protein expression, including type II collagen (Col2), Aggrecan, and sry-box transcription factor 9 (SOX9).nih.govnih.govresearchgate.netFurthermore, FKA ameliorated IL-1β-triggered autophagy in chondrocytes and demonstrated anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathways.nih.govnih.govresearchgate.netFKA has also been shown to protect against oxidative stress by promoting autophagy and activating anti-oxidative pathways, including the Nrf2/HO-1 signaling pathway expression.nih.gov
Table 2: Summary of In Vitro Effects of this compound on Chondrocytes in Osteoarthritis Models
| Effect | Observation | Mechanism (if reported) | Source |
| Inflammation Inhibition (IL-1β-induced) | Blocked expression of COX2 and iNOS | Inhibition of MAPK and PI3K/AKT/mTOR pathways | nih.govnih.govresearchgate.net |
| Catabolic Enzyme Downregulation | Downregulated ADAMTS5 and MMPs | Inhibition of MAPK and PI3K/AKT/mTOR pathways? | nih.govnih.govresearchgate.net |
| Anabolic Protein Upregulation | Upregulated Col2, Aggrecan, and SOX9 | Inhibition of MAPK and PI3K/AKT/mTOR pathways? | nih.govnih.govresearchgate.net |
| Autophagy Modulation (IL-1β-induced) | Ameliorated IL-1β-triggered autophagy | Promotion of autophagy, Activation of Nrf2/HO-1 pathway | nih.gov |
| Oxidative Stress Protection | Protected against oxidative stress | Promotion of autophagy, Activation of Nrf2/HO-1 pathway | nih.gov |
| Apoptosis Inhibition (IL-1β-induced) | Suppressed IL-1β-induced apoptosis | Inhibition of PI3K/AKT/mTOR and MAPK pathways | nih.govmedchemexpress.com |
| Senescence-Related Gene Regulation | Regulated expression of senescence-related genes | Inhibition of PI3K/AKT/mTOR and MAPK pathways? | nih.govmedchemexpress.com |
Vascular Smooth Muscle Cell Studies for Anti-fibrotic Effects this compound has been investigated for its anti-fibrotic properties in vascular smooth muscle cells (VSMCs) stimulated with TGF-β1, a key mediator in vascular fibrotic diseases.nih.govnih.govStudies using TGF-β1-stimulated A7r5 cells demonstrated that FKA treatment suppressed the expression of α-SMA and fibronectin proteins.nih.govnih.govImmunofluorescence data also showed down-regulated F-actin expression with FKA treatment.nih.govnih.govFKA was found to inhibit TGF-β1-mediated migration and invasion of VSMCs, downregulating MMP-9 and MMP-2 and upregulating TIMP-1 expression.nih.govFurthermore, FKA decreased TGF-β1-mediated phosphorylation and transcriptional activity of Smad3.nih.govFKA treatment remarkably reversed TGF-β1-induced excessive reactive oxygen species (ROS) production in A7r5 cells.nih.govnih.govThe antioxidant properties of FKA were associated with increased nuclear translocation of Nrf2 and the induction of HO-1, NQO-1, and γ-GCLC genes.nih.govnih.govSilencing of Nrf2 significantly diminished the FKA-mediated antioxidant effects, suggesting that FKA may inhibit TGF-β1-induced fibrosis through suppressing ROS generation in A7r5 cells.nih.govnih.gov
Table 3: Summary of In Vitro Effects of this compound on Vascular Smooth Muscle Cells
| Effect | Observation | Mechanism (if reported) | Source |
| Protein Expression Modulation (TGF-β1-induced) | Suppressed α-SMA and fibronectin; Downregulated F-actin | Inhibition of ROS/Smad3 signaling pathways | nih.govnih.gov |
| Migration Inhibition (TGF-β1-mediated) | Inhibited | Downregulation of MMP-9 and MMP-2, Upregulation of TIMP-1, Inhibition of ROS/Smad3 pathways | nih.govnih.gov |
| Invasion Inhibition (TGF-β1-mediated) | Inhibited | Downregulation of MMP-9 and MMP-2, Upregulation of TIMP-1, Inhibition of ROS/Smad3 pathways | nih.gov |
| Smad3 Modulation (TGF-β1-mediated) | Decreased phosphorylation and transcriptional activity | Inhibition of ROS/Smad3 signaling pathways | nih.gov |
| ROS Reduction (TGF-β1-induced) | Remarkably reversed excessive ROS production | Induction of Nrf2/ARE-mediated antioxidant genes (HO-1, NQO-1, γ-GCLC) | nih.govnih.gov |
| Antioxidant Gene Induction | Increased nuclear translocation of Nrf2, Induced HO-1, NQO-1, and γ-GCLC genes | Activation of Nrf2/ARE signaling | nih.govnih.gov |
Melanoma Cell Studies for Depigmenting Activity this compound has been investigated for its potential depigmenting activity in melanoma cells. Studies using α-MSH-induced B16/F10 melanoma cells showed that FKA significantly reduced cellular melanin (B1238610) content and cellular tyrosinase activity in a dose-dependent manner.mdpi.comnih.govresearchgate.netThis decrement in melanin production and tyrosinase activity correlated with the mRNA suppression of microphthalmia-associated transcription factor (Mitf), which in turn downregulated Tyr, Trp-1, and Trp-2.mdpi.comnih.govresearchgate.netAnother study also reported that 50 µM of FKA successfully reduced melanin content by 73% in histamine-induced B16-F10 melanoma cells.upm.edu.my
Table 4: Summary of In Vitro Effects of this compound on Melanoma Cells
| Effect | Observation | Mechanism (if reported) | Source |
| Melanin Content Reduction | Significantly reduced in α-MSH-induced cells (4.3-fold decrement at 25 µM) | Correlation with mRNA suppression of Mitf | mdpi.comnih.govresearchgate.net |
| Reduced by 73% in histamine-induced cells (at 50 µM) | Not specified in source | upm.edu.my | |
| Tyrosinase Activity Reduction | Significantly reduced in α-MSH-induced cells (7-fold decrement at 25 µM) | Correlation with mRNA suppression of Mitf | mdpi.comnih.govresearchgate.net |
In Vivo Studies on this compound Preclinical in vivo studies have also been conducted to evaluate the effects of this compound, particularly in cancer models.
Antitumor Efficacy in Murine Models (e.g., breast cancer, bladder cancer xenograft and transgenic models) this compound has demonstrated antitumor efficacy in various murine models. In a mouse model of bladder cancer, FKA exhibited anti-tumor activity with peritumoral injection.medchemexpress.comIn an in vivo xenograft model of bladder cancer, this compound significantly decreased tumor volume by approximately 57%.d-nb.infoStudies using the UPII-SV40T transgenic mouse model, which resembles human urothelial cell carcinoma, showed that dietary FKA treatment resulted in a reduction of high-grade papillary transitional cell carcinoma (TCC) and increased the survival of bladder tumor-bearing mice.nih.govDietary feeding of UPII-SV40T transgenic mice with 0.6% FKA increased survival by 26% at 318 days of age.nih.govIn UPII-mutant Ha-ras transgenic mice, dietary FKA reduced bladder weight by 37% in male mice and 41% in female mice after 6 months of treatment.mdpi.comDietary FKA also significantly reduced the incidences of hydronephrosis and hematuria in this model.mdpi.comIn a breast cancer murine model (4T1 cell-challenged mice), this compound decreased the weight and volume of the tumor and managed to induce apoptosis in them.eurekaselect.comeurekaselect.comresearchgate.netthis compound has been reported to exert antiproliferative and pro-apoptotic effects across multiple cancer models in mice.wikipedia.orgIn a prostate cancer xenograft model using CD44+/CD133+ 22Rv1 cells in NOD/SCID mice, dietary feeding of FKA-formulated food resulted in a significant reduction of tumor growth compared to control.frontiersin.org
Table 5: Summary of In Vivo Antitumor Efficacy of this compound in Murine Models
| Cancer Model | Observation | Source |
| Bladder Cancer (xenograft) | Decreased tumor volume by ~57% | d-nb.info |
| Bladder Cancer (UPII-SV40T transgenic) | Reduced high-grade papillary TCC, Increased survival (26% at 318 days), Reduced tumor size (bladder weight) | nih.gov |
| Bladder Cancer (UPII-mutant Ha-ras transgenic) | Reduced bladder weight (37% in males, 41% in females), Reduced hydronephrosis and hematuria | mdpi.com |
| Breast Cancer (4T1 cell-challenged) | Decreased tumor weight and volume, Induced apoptosis | eurekaselect.comeurekaselect.comresearchgate.net |
| Prostate Cancer (CD44+/CD133+ 22Rv1 xenograft) | Significant reduction of tumor growth | frontiersin.org |
Modulation of Tumor Growth and Volume In vivo studies have consistently reported that this compound can modulate tumor growth and volume in murine models. In a bladder cancer xenograft model, FKA significantly decreased tumor volume.d-nb.infoIn the UPII-SV40T transgenic mouse model of bladder cancer, FKA treatment led to a reduction in tumor size, as measured by bladder weight.nih.govDietary FKA reduced bladder weight by 37% and 41% in male and female UPII-mutant Ha-ras transgenic mice, respectively.mdpi.comIn mice challenged with 4T1 breast cancer cells, this compound decreased the weight and volume of the tumor.eurekaselect.comeurekaselect.comresearchgate.netDietary feeding of FKA-formulated food to mice bearing prostate cancer xenografts (CD44+/CD133+ 22Rv1) resulted in a significant reduction of tumor growth.frontiersin.org
Table 6: Summary of In Vivo Modulation of Tumor Growth and Volume by this compound
| Cancer Model | Effect on Tumor Growth/Volume | Source |
| Bladder Cancer (xenograft) | Decreased tumor volume | d-nb.info |
| Bladder Cancer (UPII-SV40T transgenic) | Reduced tumor size (bladder weight) | nih.gov |
| Bladder Cancer (UPII-mutant Ha-ras transgenic) | Reduced bladder weight (37% in males, 41% in females) | mdpi.com |
| Breast Cancer (4T1 cell-challenged) | Decreased tumor weight and volume | eurekaselect.comeurekaselect.comresearchgate.net |
| Prostate Cancer (CD44+/CD133+ 22Rv1 xenograft) | Significant reduction of tumor growth | frontiersin.org |
Induction of Apoptosis in Tumor Tissues
This compound (FKA) has demonstrated the ability to induce apoptosis in various cancer cell lines and in vivo tumor models. Studies have shown that FKA can inhibit the proliferation of multiple bladder cancer cells and induce apoptosis through mechanisms involving the activation of Bax and inhibition of anti-apoptotic proteins like Bcl-x/L, XIAP, and survivin medchemexpress.com. In T24 bladder cancer cells, FKA induces apoptosis via the caspase pathway and by inhibiting XIAP and survivin medchemexpress.com.
In a UPII-SV40T transgenic mouse model of bladder cancer, FKA treatment significantly reduced tumor burden and extended survival, with in vivo mechanisms associated with antiproliferation and induction of apoptosis. This was observed through the downregulation of XIAP and survivin and upregulation of DR5 and p27 aacrjournals.org. FKA feeding increased the number of TUNEL-positive apoptotic cells in bladder tissues of transgenic mice by upregulating the proapoptotic protein DR5 and downregulating survivin and XIAP aacrjournals.org.
Research in prostate cancer cells (PC3) indicated that FKA induces apoptosis in a dose-dependent manner. The mechanism involves the inhibition of tubulin polymerization and induction of cell cycle arrest. FKA treatment reduced levels of glutamine, glutamic acid, and proline in PC3 cells, leading to reduced glutathione (B108866) (GSH) levels, reactive oxygen species (ROS) accumulation, and subsequent apoptosis sci-hub.sesci-hub.se. Dietary feeding of FKA in the transgenic adenocarcinoma of the mouse prostate (TRAMP) model inhibited tumor formation, reduced tumor burden, and abolished distant organ metastasis, with immunohistochemistry studies revealing marked anti-proliferative and apoptotic effects nih.gov.
In a breast cancer murine model, FKA treatment decreased tumor weight and volume and induced apoptosis in the tumors researchgate.neteurekaselect.com.
Data on FKA's effect on apoptosis in different cancer models:
| Cancer Model | In vitro/In vivo | Key Findings Related to Apoptosis Induction | Source |
| Bladder Cancer Cells (T24) | In vitro | Induces apoptosis via caspase pathway, inhibits XIAP and survivin, activates Bax, inhibits Bcl-x/L. | medchemexpress.com |
| Bladder Cancer (UPII-SV40T mouse) | In vivo | Increases TUNEL-positive cells, upregulates DR5, downregulates XIAP and survivin, reduces tumor burden. | aacrjournals.org |
| Prostate Cancer Cells (PC3) | In vitro | Induces dose-dependent apoptosis, reduces GSH, increases ROS, inhibits tubulin polymerization, cell cycle arrest. | sci-hub.sesci-hub.se |
| Prostate Cancer (TRAMP mouse) | In vivo | Marked apoptotic effects, inhibited tumor formation, reduced tumor burden, abolished metastasis. | nih.gov |
| Breast Cancer (Murine model) | In vivo | Induced apoptosis in tumors, decreased tumor weight and volume. | researchgate.neteurekaselect.com |
| Lung Cancer Cells (A549/T) | In vitro | Dose-dependent increase in apoptotic cells, increased cleavage of PARP. | spandidos-publications.com |
Immunomodulatory Effects in Murine Cancer Models
Studies in murine cancer models have investigated the immunomodulatory effects of this compound. In a breast cancer murine model, FKA demonstrated immunomodulatory effects, including an increased number of T cells (both Th1 cells and cytotoxic T lymphocytes) and elevated levels of IFN-γ and IL-2 in the serum researchgate.neteurekaselect.commdpi.comnih.gov. These effects suggest an enhancement of antitumor immunity researchgate.neteurekaselect.commdpi.comnih.gov.
In Balb/c mice, both this compound and Flavokawain B stimulated splenocyte proliferation and the secretion of IL-2 and TNF-α, and increased the population of T cell subsets without significantly altering several serum biochemical parameters researchgate.net.
Anti-inflammatory Effects in Murine Cancer Models
This compound has also shown anti-inflammatory effects in murine cancer models. In the breast cancer murine model, FKA-treated mice exhibited reduced levels of major pro-inflammatory mediators, including NO, iNOS, NF-KB, ICAM, and COX-2 researchgate.neteurekaselect.comnih.gov. These findings suggest that FKA helps to prevent inflammatory processes in the tumor microenvironment researchgate.neteurekaselect.commdpi.comnih.gov.
Cardioprotective Effects in Myocardial Infarction Rat Models
Research in isoproterenol-induced acute myocardial infarction (MI) rat models has indicated cardioprotective effects of this compound. Treatment with FKA led to an elevation in body weight and a diminution in heart weight in rats with MI. ijper.org. FKA treatment significantly reduced serum levels of cardiac marker enzymes while elevating these levels in cardiac tissues in MI rats ijper.org. Additionally, FKA enhanced antioxidant levels, reduced inflammatory cytokines, and controlled Na+, K+, and Ca2+ ion levels ijper.org. FKA treatment also improved histological abnormalities in the cardiac tissues and considerably enhanced Na+/K+, Mg2+, and Ca2+ ATPase enzyme activities ijper.org. These findings suggest that FKA has the potential to be an effective treatment option for MI ijper.org.
Key findings in myocardial infarction rat models:
| Parameter | Effect of FKA Treatment in MI Rats | Source |
| Body weight | Elevated | ijper.org |
| Heart weight | Diminution | ijper.org |
| Uric acid levels | Reduced | ijper.org |
| CRP levels | Reduced | ijper.org |
| Total protein levels | Elevated | ijper.org |
| Serum cardiac marker enzymes | Significantly reduced | ijper.org |
| Cardiac tissue cardiac enzymes | Elevated | ijper.org |
| Antioxidant levels | Enhanced | ijper.org |
| Inflammatory cytokines | Reduced | ijper.org |
| Na+, K+, Ca2+ ion levels | Controlled | ijper.org |
| Na+/K+, Mg2+, Ca2+ ATPase activity | Considerably enhanced | ijper.org |
| Histological abnormalities | Improved | ijper.org |
Osteoarthritis Progression in Mouse Models
Studies investigating the impact of this compound on osteoarthritis (OA) progression in mouse models have been conducted. In an in vivo model of destabilization of the medial meniscus (DMM), FKA was found to alleviate OA progression researchgate.netnih.govnih.gov. In vitro studies on murine chondrocytes showed that FKA blocked interleukin (IL)-1β-induced expression of inflammatory factors, such as cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) researchgate.netnih.govnih.gov. FKA also downregulated the expression of catabolic enzymes like aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs) and upregulated anabolic protein expression, including type II collagen (Col2), Aggrecan, and sry-box transcription factor 9 (SOX9) researchgate.netnih.govnih.gov. Furthermore, FKA ameliorated IL-1β-triggered autophagy in chondrocytes and exerted anti-inflammatory effects by inhibiting the MAPK and PI3K/AKT/mTOR signaling pathways researchgate.netnih.govnih.gov. Immunohistochemical analysis and microcomputed tomography from the in vivo OA mouse model confirmed the therapeutic effect of FKA researchgate.netnih.govnih.gov.
Toxicity Assessment in Zebrafish Models
Toxicity assessments of this compound have been conducted using zebrafish models. Zebrafish embryos are considered a useful vertebrate model for assessing drug effects and toxicity due to characteristics like ease of maintenance, rapid development, and transparency mdpi.comnih.gov. Studies have shown that this compound exhibited non-toxic effects on the zebrafish model at a concentration of 25 µM mdpi.comresearchgate.net. Zebrafish models can provide a rapid and economical method for preclinical toxicity assessment news-medical.net.
Distribution and Accumulation in Tissues (e.g., liver)
Research into the distribution and accumulation of this compound in tissues has been performed. While specific detailed data on this compound's distribution and accumulation in tissues like the liver were not extensively detailed in the provided search results, one source mentions that FKA is concentrated in urine and accumulates at higher concentrations in the liver and kidney scispace.com. Another study on Flavokawain C, a related compound, demonstrated preferential enrichment in liver tissues in vivo following oral administration in mice nih.gov. This study on Flavokawain C also indicated no alterations in serum levels of ALT and AST and no changes in liver tissue structure, suggesting no impact on liver function at the tested concentration nih.gov. Although this data is for Flavokawain C, it provides some context regarding the tissue distribution of related flavokawains, including accumulation in the liver.
Structure Activity Relationships Sar of Flavokawain a and Analogs
Comparative Analysis with Flavokawain B and C
Flavokawain A, B, and C share a similar chalcone (B49325) backbone but differ in the substituents on the B-ring. This compound has a methoxy (B1213986) group at the R-4 position, flavokawain B has a hydrogen at this position, and flavokawain C has a hydroxyl group at the R-4 position. d-nb.info Despite these structural differences, this compound and B have demonstrated anti-inflammatory activity at comparable concentrations. d-nb.info
In terms of anticancer activity, particularly against bladder cancer cell lines (T24, RT4, and EJ) and liver cancer cell lines (HepG2 and LO2), the IC50 values of this compound are reported to be slightly higher than those of flavokawain B and C. d-nb.info This suggests that the presence or absence of a methoxy or hydroxyl group at the R-4 position on the B-ring can influence the potency against these specific cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in bladder cancer cells, with the mechanism potentially depending on the p53 status of the cells. d-nb.info Flavokawain B has also been shown to induce apoptosis through both mitochondria-dependent and death-receptor pathways. d-nb.info Flavokawain C has demonstrated significant inhibitory effects on liver cancer cell proliferation and migration, inducing apoptosis and DNA damage. researchgate.net It has also been identified as a melanogenesis inhibitor. lookchem.comresearchgate.net
Influence of Substituents on Biological Activities
The nature and position of substituents on both the A and B rings of the flavokawain scaffold significantly impact their biological activities. Studies on flavokawain derivatives have indicated that a trimethoxy substitution on the A-ring can contribute to cytotoxicity and selectivity. scispace.comnih.gov
Modifications on the B-ring have also been explored. For instance, in studies on flavokawain B derivatives, the presence of electron-withdrawing groups like halogens (chlorine and fluorine) at positions 2 and 3 on ring B enhanced cytotoxicity against breast cancer cell lines. mdpi.com Electron-donating groups, such as methoxy groups at positions 3, 4, or 3, 5, and 2, 4, 6, generally reduced cytotoxic effects. mdpi.com However, some methoxy-substituted derivatives of flavokawain B at positions 3 and 4 also showed good cytotoxicity. mdpi.com The position of the substituent is also critical; for example, methoxy substitutions at the 2- or 3-position on the phenyl ring of kavalactone analogs (structurally related to chalcones) were not well-tolerated for anthelmintic activity, whereas a 4-methoxy substitution showed activity. mdpi.com
Studies on herbicidal activity of flavokawain analogs revealed that derivatives with specific functional groups like phenoxyacetic acid, 4-(N,N-dimethylamino)phenyl, N-methylpyrrole, or thiophenyl groups showed promising inhibitory activity against certain plants. acs.org In contrast, simple substituents like methyl, trifluoromethyl, methoxy, isopropyl, isopropoxy, nitro, and halo groups showed very low inhibitory activity in this context. acs.org The presence of a hydroxyl group on the A-ring, rather than the B-ring, has been suggested to make flavokawain derivatives more stable. nih.gov
Insights from Synthetic Analogs and Derivatives
The synthesis and evaluation of flavokawain analogs and derivatives have been instrumental in understanding the SAR and developing compounds with improved properties. Over 20 flavokawain derivatives have been synthesized to study the structural requirements for optimal and selective cytotoxicity. researchgate.netnih.gov These studies have shown that modifications can lead to compounds with enhanced activity and selectivity compared to the naturally occurring flavokawains A and B. researchgate.net
For example, synthetic flavokawain B Mannich-base derivatives with tertiary amine groups showed acetylcholinesterase inhibitory activity, with the amino alkyl side chain significantly influencing the activity. tandfonline.comtandfonline.comtandfonline.com Specific derivatives containing dimethylamine, diethylamine, piperidine, or pyrrolidine (B122466) groups exhibited better inhibitory activity. tandfonline.com
The synthesis of flavokawain analogues with different substituents on the B-ring, while retaining the 2'-hydroxy-4',6'-dimethoxybenzene moiety on the A-ring, has been pursued to explore their biological activities against drug-resistant cancer cells. doi.or.kr One such analog demonstrated potent inhibition of gefitinib-resistant non-small cell lung cancer cell proliferation, suggesting its potential as a lead compound to overcome drug resistance. doi.or.kr
Computational Studies and Molecular Docking
Computational studies, including molecular docking, have been widely used to investigate the potential interactions of this compound and its analogs with biological targets, providing insights into their mechanisms of action and SAR.
Molecular docking studies have been performed to understand the binding of this compound to cytochrome P450 (CYP450) enzymes. frontiersin.orgnih.govnih.gov These studies indicated the ligand-binding conformation of this compound in the active site of various CYP450 isoforms. nih.gov this compound has shown inhibition of CYP1A2, CYP2D1, CYP2C6, and CYP3A2 activities with varying inhibition models. nih.gov CYP3A2 was identified as a principal isoform involved in the metabolism of this compound. nih.gov
Molecular docking has also been employed to study the interaction of flavokawain B and its derivatives with Janus kinase 2 (JAK2). mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net These studies aimed to understand the binding modes and predict the potential inhibitory effects on JAK2, a kinase involved in various cellular processes, including those relevant to cancer. mdpi.comnih.govresearchgate.netresearchgate.net Molecular dynamics studies have further revealed stable interactions of active compounds within the active site of Janus kinase. mdpi.comnih.govresearchgate.net
Computational simulations, virtual screening, molecular docking, and energy analysis have also been utilized to identify this compound as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), a therapeutic target in bladder cancer. nih.gov Molecular docking studies have also investigated the interaction of flavokawain B with mutant p53 protein, suggesting potential binding to the DNA binding domain. excli.de Furthermore, molecular docking has been used in studies of flavokawain-derived flavones to explore their interaction with enzymes like succinate (B1194679) dehydrogenase (SDH) to understand antifungal activity. tci-thaijo.org
These computational approaches complement experimental findings by providing a molecular-level understanding of the interactions between this compound and its analogs with their biological targets, aiding in the rational design of new compounds with improved efficacy and specificity.
Advanced Research Methodologies for Flavokawain a Studies
Omics Approaches (e.g., Proteomics, Transcriptomics) in Elucidating Mechanisms
Omics technologies, including transcriptomics and proteomics, offer comprehensive analyses of biological systems, enabling the identification of global molecular changes induced by Flavokawain A. Transcriptomics focuses on the complete set of RNA transcripts, revealing gene expression patterns and regulatory mechanisms, while proteomics studies the entire protein set, providing insights into protein structure, function, and interactions. biobide.comhumanspecificresearch.org These approaches allow researchers to move beyond studying individual molecules to gain a more holistic understanding of FKA's effects. biobide.comnih.gov
While omics approaches have been increasingly used to understand the molecular toxicity of various compounds, including mycotoxins, there is a recognized need to enhance the use of in vivo models in these studies to better understand the mechanisms of action on animal and human health. nih.gov Single-cell omics technologies, such as single-cell RNA sequencing and single-cell proteomics, further enhance this understanding by revealing heterogeneity within cell populations and providing insights into cellular states at a higher resolution. aginganddisease.org
Gene Silencing and Overexpression Studies (e.g., siRNA knockdown of Nrf2)
Gene silencing and overexpression studies are crucial for validating the roles of specific genes in the biological effects of this compound. Small interfering RNA (siRNA) is a widely used tool for sequence-specific gene silencing at the post-transcriptional level. plos.org
Research has utilized siRNA knockdown to investigate the involvement of Nrf2 in this compound's protective effects against oxidative stress. Knockdown of Nrf2 through siRNA has been shown to impede the protective role of FKA against endothelial toxicity induced by Ochratoxin-A (OTA). nih.govmdpi.com This indicates that FKA's activation of the PI3K/AKT and Nrf2 signaling pathways plays a key role in suppressing caspase-dependent apoptosis and diminishing oxidative stress. nih.gov Western blot analysis in cells with Nrf2 knockdown and exposed to FKA showed decreased expression of downstream antioxidant proteins like γ-GCLC, NQO-1, and HO-1, further supporting the role of FKA-activated Nrf2 signaling in reducing oxidative stress. nih.gov
Pharmacological Inhibition of Signaling Pathways
Pharmacological inhibitors are valuable tools for dissecting the specific signaling pathways modulated by this compound. By using inhibitors that target key components of these pathways, researchers can confirm the involvement of these cascades in FKA's observed effects.
Studies have demonstrated that this compound can inhibit the phosphorylation of genes related to the MAPK and PI3K pathways in mouse chondrocytes. medchemexpress.comnih.gov This inhibition contributes to FKA's anti-inflammatory effects. nih.gov Specifically, FKA has been shown to downregulate P-gp expression by blocking the PI3K/Akt pathway in paclitaxel-resistant lung cancer cells. researchgate.net Western blot analysis confirmed that FKA inhibited the PI3K/Akt signaling pathway in these cells. researchgate.netspandidos-publications.com The use of the PI3K inhibitor LY294002 in combination with FKA further supported the role of this pathway in FKA's effects on P-gp expression. researchgate.netspandidos-publications.com
Flavokawain B, another kava (B3030397) chalcone (B49325), has been shown to inhibit the NF-κB inflammatory signaling pathway by targeting TLR2, highlighting the potential for chalcones to modulate inflammatory responses via specific pathway interactions. nih.gov
Advanced Imaging Techniques for In Vitro and In Vivo Assessment
Advanced imaging techniques provide visual evidence of the cellular and molecular effects of this compound in both in vitro and in vivo settings. These techniques allow for the assessment of morphological changes, protein localization, and other cellular events.
Techniques such as immunofluorescence staining and senescence β-galactosidase staining have been employed in in vitro studies to evaluate FKA's effects on murine chondrocytes, providing visual confirmation of changes in protein expression and cellular senescence. nih.govresearchgate.net Flow cytometry analysis is also used to assess cellular processes like apoptosis, often in conjunction with staining techniques like Annexin V/PI staining. nih.govresearchgate.netresearchgate.net
In vivo studies investigating FKA's effects in mouse models, such as osteoarthritis models, have utilized techniques like immunohistochemical analysis and microcomputed tomography to assess the therapeutic effects and changes in tissue structure. researchgate.net Confocal microscopy has been used to visualize the localization of proteins like β-catenin in cells treated with FKA and other agents. nih.gov Fluorescence microscopy is also used to analyze stained cells and quantify events like TUNEL-positive apoptotic cells. mdpi.com
Co-administration and Synergistic Studies with Existing Therapies (e.g., Cisplatin (B142131), Herceptin)
Investigating the effects of this compound in combination with existing therapies is crucial for exploring potential synergistic interactions and developing more effective treatment strategies.
Research has shown that this compound enhances the growth inhibitory effect of Herceptin (trastuzumab) on HER2-overexpressing breast cancer cells. mdpi.com This synergistic effect is associated with FKA's ability to downregulate the expression of proteins like Myt1, Wee1, survivin, and XIAP. mdpi.com FKA preferentially inhibits the growth of HER2-overexpressing breast cancer cell lines compared to those with lower HER2 expression. mdpi.commdpi.com
Studies have also explored the synergistic effects of other agents, such as sodium butyrate, in combination with cisplatin against cancer cells, highlighting the broader interest in combination therapies to enhance efficacy and overcome chemoresistance. nih.gov The combination of trastuzumab and cisplatin has been shown to result in higher response rates than either agent alone in HER2-overexpressing metastatic breast cancer, demonstrating receptor-enhanced chemosensitivity. nih.gov While research on the specific synergistic effects of this compound with cisplatin was not explicitly found in the provided snippets, the principle of combining FKA with conventional chemotherapies like cisplatin is a relevant area of investigation, given FKA's demonstrated anti-cancer properties and ability to modulate pathways involved in chemoresistance.
Challenges and Future Directions in Flavokawain a Research
Addressing Bioavailability and Solubility Limitations
A significant challenge for many natural compounds, including chalcones like Flavokawain A, is their poor bioavailability and low aqueous solubility researchgate.netnih.govmdpi.com. This limits their absorption, distribution, metabolism, and excretion in the body, potentially reducing their in vivo efficacy researchgate.netnih.govmdpi.com. For example, studies on other chalcones have noted that despite good oral bioavailability at high doses in rodents, they may not achieve appreciable accessibility at the site of action due to poor solubility mdpi.com. The low water solubility of kavalactones, related compounds found in kava (B3030397), also contributes to their limited bioavailability mdpi.com. Addressing these limitations is essential for achieving therapeutic concentrations of this compound at target sites.
Development of Novel Delivery Systems
To overcome the bioavailability and solubility issues, the development of novel delivery systems for this compound is a key future direction. Nanomaterials and other advanced formulations are being explored to enhance the solubility, stability, and targeted delivery of natural compounds nih.govnih.gov. For instance, research on Flavokawain C, a related chalcone (B49325), has shown that electrospinning technology can be used to develop nanofibers that significantly improve its water solubility and percutaneous absorption mdpi.com. Similarly, combining this compound with novel nanocarriers is seen as a potential key to making it applicable in clinical settings frontiersin.orgnih.govresearchgate.net. Lipid-based carriers such as liposomes, nanoemulsions, and solid lipid nanoparticles are also being investigated for improving the bioavailability of hydrophobic compounds like flavonoids and flavonolignans nih.gov.
Identifying Specific Biomarkers for Therapeutic Response
Identifying specific biomarkers that can predict therapeutic response to this compound is crucial for personalized medicine approaches and for designing effective clinical trials. While research has explored the molecular mechanisms of this compound in various conditions, identifying reliable indicators of its efficacy in patients is an ongoing effort. For example, studies in prostate cancer have looked at the downregulation of stem cell markers like Oct4, Sox2, and Nanog by this compound as potential indicators of reduced tumor-initiating properties frontiersin.org. In the context of HER2-overexpressing breast cancer, the downregulation of Cdc2 inhibitors, including WEE1 kinase, by this compound has been observed and could serve as a potential biomarker mdpi.com. Further research is needed to validate these and identify other specific biomarkers that correlate with clinical outcomes following this compound administration.
Translational Research and Clinical Trial Design Considerations
Translating the promising preclinical findings of this compound into clinical applications requires careful consideration of translational research strategies and robust clinical trial designs. While in vitro and in vivo studies in animal models have demonstrated potential therapeutic effects in various cancers and osteoarthritis, moving to human trials necessitates addressing factors like optimal formulation, dosing strategies (though specific dosage information is excluded as per instructions), and potential interactions. frontiersin.orgresearchgate.netmedchemexpress.comfrontiersin.orgresearchgate.netiiarjournals.orgmdpi.comresearchgate.netmdpi.com. The ineffectiveness of systemic delivery and low bioavailability of natural plant extracts are factors that have historically hindered their translation into clinical applications frontiersin.orgnih.gov. Future research needs to focus on well-designed clinical trials to evaluate the efficacy and tolerability of this compound in specific patient populations, taking into account its pharmacokinetic profile and the challenges in delivery.
Comparative Efficacy and Safety Profiles with Other Natural Compounds
Understanding the comparative efficacy and safety profiles of this compound relative to other natural compounds with similar potential therapeutic applications is important for positioning it within the landscape of natural product-based therapies. While this compound, B, and C are naturally occurring chalcones from kava with reported anti-cancer effects, some research suggests that Flavokawain B might be more effective in treating certain in vitro cancer cell lines compared to this compound and C researchgate.netnih.gov. However, Flavokawain B has also been implicated in hepatotoxicity mdpi.comnih.gov. Comparing the mechanisms of action, potency, and potential side effects of this compound with other natural compounds will help determine its unique advantages and potential synergistic applications.
Investigation of Potential Drug-Drug Interactions (e.g., Cytochrome P450 inhibition)
Investigating potential drug-drug interactions is a critical challenge for the clinical development of this compound. Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many pharmaceuticals medchemexpress.comresearchgate.netnih.govx-mol.com. Specifically, studies have indicated that this compound has varying inhibitory effects on CYP450 enzymes, with CYP3A2 being a principal isoform involved in its metabolism, and CYP2C6 and CYP1A2 also playing important roles researchgate.netnih.gov. This compound showed significant inhibition on CYP1A2, CYP2D1, CYP2C6, and CYP3A2 activities with specific IC50 values and different inhibition models researchgate.netnih.gov. These findings provide a basis for understanding the biotransformation of this compound and predicting potential drug-drug interactions researchgate.netnih.gov. Further comprehensive studies are needed to fully characterize the extent and clinical significance of these interactions when this compound is co-administered with other medications metabolized by these enzymes.
Q & A
Q. What are the primary molecular mechanisms through which Flavokawain A exerts its anticancer effects?
this compound primarily targets the ROS signaling pathway, mTOR signaling, and PI3K/AKT pathway to induce apoptosis and inhibit cancer cell proliferation. For example, in breast cancer (MCF-7 and MDA-MB231 cells), it activates pro-apoptotic proteins like Bax while suppressing anti-apoptotic Bcl2 . Methodologically, researchers can validate these mechanisms using Western blotting for pathway-specific phosphorylated proteins (e.g., p-AKT, p-mTOR) and ROS detection assays (e.g., DCFH-DA staining) .
Q. Which experimental models are commonly used to study this compound’s anticancer activity?
In vitro models include human cancer cell lines such as breast (MCF-7, MDA-MB231), lung, and bladder cancer cells. In vivo studies often employ subcutaneous xenograft models in immunodeficient mice (e.g., BALB/c nude mice), with this compound administered via intraperitoneal injection or oral gavage at doses like 50 mg/kg, derived from LD50 adjustments of structurally similar compounds . Researchers should monitor tumor volume using caliper measurements (V = ab²/2) and assess drug distribution via HPLC or mass spectrometry .
Q. What methodologies are employed to assess this compound-induced apoptosis?
Flow cytometry with Annexin V/PI dual staining quantifies apoptotic cell populations. Complementary Western blot analysis for Bax (pro-apoptotic) and Bcl2 (anti-apoptotic) expression provides mechanistic insights. For example, in liver cancer models, this compound reduces Bcl2 by 60% and elevates Bax by 3-fold at 16 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound across cancer types?
Discrepancies (e.g., ROS dominance in some studies vs. PI3K/AKT inhibition in others) require comparative pathway analysis using RNA sequencing (RNA-seq) and KEGG enrichment. For instance, transcriptomic profiling of treated vs. untreated cells can identify context-dependent pathway activation. Molecular docking (e.g., SYBYL-X 2.0) and dynamics simulations (e.g., Amber 20) further clarify binding affinities to targets like PI3K or FAK .
Q. What strategies optimize this compound’s bioavailability and tissue specificity in preclinical models?
Pharmacokinetic studies using LC-MS/MS can track tissue distribution. Formulation adjustments, such as nanoparticle encapsulation or co-administration with bioavailability enhancers (e.g., cyclodextrins), may improve liver-specific accumulation, as seen with Flavokawain C’s preferential hepatic uptake . Dose optimization should balance efficacy (e.g., 50 mg/kg in bladder cancer models ) with toxicity thresholds.
Q. How can multi-omics data integration enhance translational research on this compound?
Combining RNA-seq, TCGA datasets, and clinical metadata identifies biomarkers predictive of this compound sensitivity. For example, TCGA analysis of 835 liver cancer biopsies revealed FAK/PI3K/AKT pathway overexpression, suggesting patient subgroups likely to respond to this compound analogs . Proteomic profiling (e.g., phospho-kinase arrays) further validates target engagement.
Q. What experimental designs address this compound’s synthesis and purity challenges?
Synthesis protocols (e.g., (E)-1-(2’-Hydroxy-4’,6’-dimethoxyphenyl)-3-(4-methoxyphenylprop-2-en-1-one)) require rigorous NMR and EI-MS validation for structural confirmation . Purity ≥95% (HPLC) is critical for reproducibility. Researchers should replicate crystallization conditions (e.g., ethanol/water mixtures) and quantify impurities via UV-Vis spectroscopy .
Methodological Considerations for Data Analysis
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare IC50 values across studies. For example, this compound’s IC50 ranges from 10 μM (breast cancer) to 25 μM (bladder cancer), potentially reflecting tissue-specific uptake .
- In Vivo Optimization : Apply survival analysis (Kaplan-Meier curves) to correlate dosing regimens with tumor regression and toxicity endpoints (e.g., body weight loss <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
